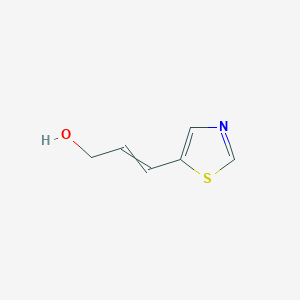

3-(5-Thiazolyl)-2-propen-1-ol

Description

3-(5-Thiazolyl)-2-propen-1-ol is a thiazole derivative characterized by a hydroxyl-bearing propenol chain attached to the 5-position of the thiazole ring. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their five-membered ring, often associated with diverse biological activities, including enzyme inhibition and antioxidant properties . This article compares its hypothetical properties with structurally related thiazole derivatives based on published data.

Properties

Molecular Formula |

C6H7NOS |

|---|---|

Molecular Weight |

141.19 g/mol |

IUPAC Name |

3-(1,3-thiazol-5-yl)prop-2-en-1-ol |

InChI |

InChI=1S/C6H7NOS/c8-3-1-2-6-4-7-5-9-6/h1-2,4-5,8H,3H2 |

InChI Key |

GJZOOVBWXNLVEP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC=N1)C=CCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

- 3-(5-Thiazolyl)-2-propen-1-ol: Features a hydroxylated propenol chain at the 5-position of the thiazole ring. The hydroxyl group may enhance solubility and antioxidant activity, while the conjugated double bond could influence reactivity.

- Hindered Phenolic Aminothiazoles (e.g., 4-amino-2-(phenylamino)-5-thiazolylmethanone): Bulky tert-butyl and phenolic groups improve steric hindrance and radical scavenging capacity .

- Thiazolylazo Derivatives (e.g., 1-[(5-benzyl-1,3-thiazol-2-yl)diazenyl]naphthalene-2-ol): Azo linkages and aromatic systems enhance stability and chelation properties .

Enzyme Inhibition :

- α-Glucosidase Inhibition: Phenolic aminothiazole derivative: IC50 = 117 µM (vs. acarbose: 48.3 µM) .

- α-Amylase Inhibition: Methylphenyl-substituted aminothiazole: IC50 = 283 µM (vs. acarbose: 532 µM) . this compound: The hydroxyl group might enable hydrogen bonding with enzyme active sites, but absence of aromatic amines could limit efficacy.

Antioxidant Activity :

- Methoxyphenylamino thiazole: Superior to butylated hydroxyanisole (BHA) in DPPH assay and outperformed vitamin C in FRAP assays .

- This compound: The propenol hydroxyl group may act as a radical scavenger, though lack of electron-donating substituents (e.g., methoxy) could reduce activity compared to methoxyphenyl derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.